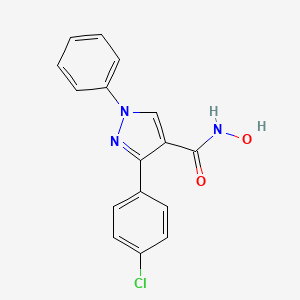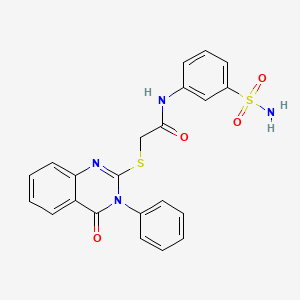
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. CP-690,550 has shown promising results in preclinical studies as a potential therapeutic agent for various autoimmune diseases and transplant rejection.
作用機序
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide selectively inhibits JAK3, which plays a crucial role in the signaling pathways of various cytokines and growth factors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide blocks the downstream signaling pathways of these cytokines, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in preclinical studies. It also reduces the proliferation of T cells and B cells, which are involved in the immune response. 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been shown to have a favorable safety profile in clinical studies, with no significant adverse effects reported.
実験室実験の利点と制限
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has several advantages for lab experiments, including its high selectivity for JAK3, its ability to target multiple cytokines, and its favorable safety profile. However, its complex synthesis process and high cost may limit its use in some experiments.
将来の方向性
There are several future directions for the research and development of 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide. One potential direction is to investigate its efficacy in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential use in combination with other immunosuppressive agents for transplant rejection. Additionally, further research is needed to understand the long-term safety and efficacy of 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide in clinical settings.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide involves several steps, including the preparation of 2-chlorophenol, 2-chloro-5-nitroanisole, and 5-morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzene-1,3-dicarbonyl chloride. These intermediates are then reacted to form 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promising results in preventing transplant rejection by inhibiting the immune response. 2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide has been tested in both preclinical and clinical studies, demonstrating its efficacy and safety profile.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S/c24-19-6-2-3-7-22(19)32-17-23(28)25-20-16-18(33(29,30)27-12-14-31-15-13-27)8-9-21(20)26-10-4-1-5-11-26/h2-3,6-9,16H,1,4-5,10-15,17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVROBAGSFSASNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)COC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)
![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)

![1-[1-[1-(2-Phenylacetyl)piperidine-3-carbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534509.png)
![1-[1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534513.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide](/img/structure/B7534519.png)
![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534521.png)
![N-(2-chloro-5-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7534524.png)
![4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol](/img/structure/B7534526.png)
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7534535.png)
![[2-[(9-Ethylcarbazol-3-yl)amino]-2-oxoethyl] 2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetate](/img/structure/B7534551.png)
